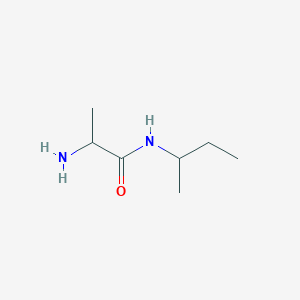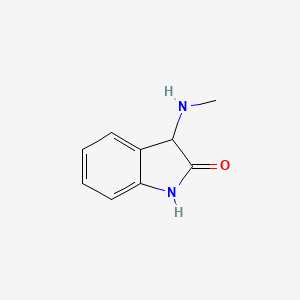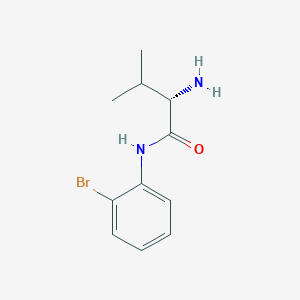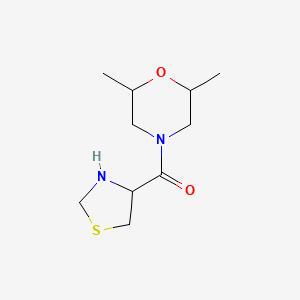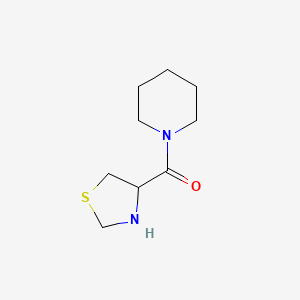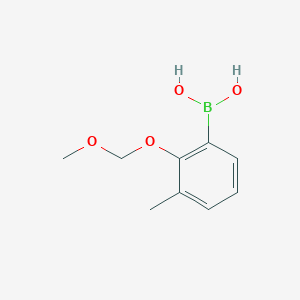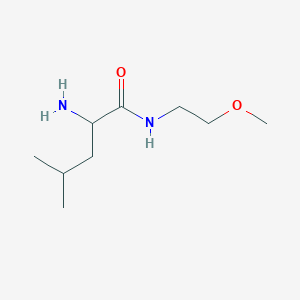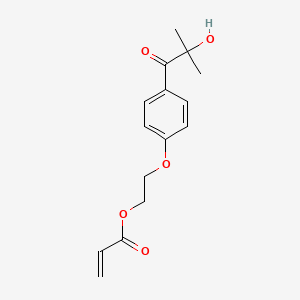
2-(4-(2-Hydroxy-2-methylpropanoyl)phenoxy)ethyl acrylate
Overview
Description
“2-(4-(2-Hydroxy-2-methylpropanoyl)phenoxy)ethyl acrylate” is a chemical compound with the molecular formula C15H18O5 and a molecular weight of 278.30 . It is also known by other names such as “1-[4-(2-Hydroxyethoxy)phenyl]-2-hydroxy-2-methyl-1-propan-1-one”, “2-Hydroxy-1-[4-(2-hydroxyethoxy)phenyl]-2-methyl-1-propanone”, and "2-Hydroxy-2-methyl-1-[4-(2-hydroxyethoxy)phenyl]propan-1-one" .
Molecular Structure Analysis
The molecular structure of this compound consists of a phenoxyethyl acrylate group attached to a 2-hydroxy-2-methylpropanoyl group . The exact structure can be represented by the SMILES string:CC(C)(O)C(=O)c1ccc(OCCO)cc1 . Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 278.30 . Other properties such as boiling point, melting point, and solubility are not specified in the search results.Scientific Research Applications
Polymer Synthesis and Properties
Polymer Stabilization : Studies have shown the effectiveness of similar acrylate compounds in polymer stabilization, particularly in enhancing thermal stability and oxidative resistance. For example, 2- tert-butyl-6-(3- tert-butyl-2-hydroxy-5-methylbenzyl)-4-methylphenyl acrylate (GM) has been identified as an effective thermal stabilizer for butadiene type polymers under oxygen-free conditions (Yachigo et al., 1988).
Copolymer Synthesis : The molecule has potential applications in the synthesis of copolymers. For example, comb poly[11-(4'-cyanophenyl-4-phenoxy)undecyl acrylate]s were synthesized using a similar acrylate compound by atom transfer radical polymerization (ATRP) (Chang & Pugh, 2001).
Photoactive Polymers : Acrylate compounds have been used in the synthesis of photoactive polymers. For instance, poly(2-phenoxyethyl acrylate) copolymers containing azobenzene units were prepared using a similar compound for potential optical applications (Illescas et al., 2012).
Industrial Applications
Coatings and Adhesives : Acrylate compounds are commonly used in the production of coatings, adhesives, and elastomers, providing characteristics like improved thermal stability and adhesive properties (2-ethylhexyl acrylate, 1994).
Corrosion Inhibition : Derivatives of acrylate compounds, such as (E)-ethyl 2-(4-(3-(4-fluorophenyl)acryloyl)phenoxy)acetate, have been investigated for their corrosion inhibition properties, making them useful in protective coatings for metals (Lgaz et al., 2017).
Safety and Hazards
Properties
IUPAC Name |
2-[4-(2-hydroxy-2-methylpropanoyl)phenoxy]ethyl prop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O5/c1-4-13(16)20-10-9-19-12-7-5-11(6-8-12)14(17)15(2,3)18/h4-8,18H,1,9-10H2,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQJGENPOECTPNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)C1=CC=C(C=C1)OCCOC(=O)C=C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101174265 | |
| Record name | 2-[4-(2-Hydroxy-2-methyl-1-oxopropyl)phenoxy]ethyl 2-propenoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101174265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110430-09-6 | |
| Record name | 2-[4-(2-Hydroxy-2-methyl-1-oxopropyl)phenoxy]ethyl 2-propenoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=110430-09-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[4-(2-Hydroxy-2-methyl-1-oxopropyl)phenoxy]ethyl 2-propenoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101174265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(6-isopropylbenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B3212492.png)
![(4-(6-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methanone](/img/structure/B3212500.png)
